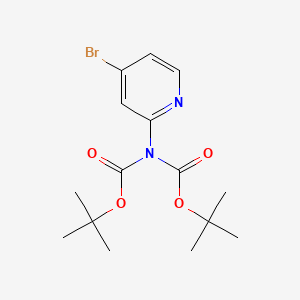

N,N-DiBoc-2-amino-4-bromopyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-DiBoc-2-amino-4-bromopyridine: is a chemical compound with the molecular formula C15H21BrN2O4 and a molecular weight of 373.25 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 4-position and two tert-butoxycarbonyl (Boc) protecting groups on the amino group at the 2-position . This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically involves the protection of the amino group of 2-amino-4-bromopyridine with Boc groups. One common method is to react 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under an inert atmosphere . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: N,N-DiBoc-2-amino-4-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with different groups through reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Suzuki Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products Formed:

Substitution Products: Various substituted pyridines depending on the boronic acid used in the Suzuki coupling.

Deprotected Amine: 2-amino-4-bromopyridine after removal of Boc groups.

科学研究应用

Chemistry: N,N-DiBoc-2-amino-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of pyridine derivatives .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. The presence of the bromine atom and the protected amino group allows for selective functionalization, making it useful in drug discovery and development .

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable building block in various industrial applications .

作用机制

The mechanism of action of N,N-DiBoc-2-amino-4-bromopyridine is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but serves as a precursor to compounds that may interact with biological targets. The Boc protecting groups prevent unwanted reactions at the amino group, allowing for selective reactions at other positions on the pyridine ring .

相似化合物的比较

2-Amino-4-bromopyridine: Lacks the Boc protecting groups, making it more reactive but less selective in certain reactions.

N-Boc-2-amino-4-bromopyridine: Contains only one Boc group, offering a balance between reactivity and protection.

Uniqueness: N,N-DiBoc-2-amino-4-bromopyridine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly useful in complex organic synthesis where selective functionalization is required .

生物活性

N,N-DiBoc-2-amino-4-bromopyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its cytotoxic effects and interactions with various biological targets.

Chemical Structure and Synthesis

This compound features a bromine atom at the 4-position of the pyridine ring, which is critical for its biological activity. The synthesis typically involves the protection of the amino group with Boc (tert-butoxycarbonyl) groups, which enhances solubility and stability during reactions. The compound can be synthesized through various methods, including solid-phase synthesis and palladium-mediated coupling reactions .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against different cancer cell lines. Notably, studies have shown that derivatives of this compound exhibit significant cytotoxicity against RPMI 8402 (human T-cell leukemia) and KB3-1 (human cervical cancer) cell lines. The IC50 values for these compounds range from approximately 30 nM to over 1 μM, indicating potent activity .

The mechanism by which this compound exerts its cytotoxic effects appears to involve interference with DNA and RNA structures. Compounds with similar structural features have demonstrated the ability to stabilize G-quadruplex DNA, which plays a role in regulating gene expression and maintaining genomic stability. This stabilization can lead to the inhibition of cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Cytotoxicity Assessment : A study found that the introduction of a bromine substituent at the 4-position significantly enhanced cytotoxic potency against RPMI 8402 cells compared to unsubstituted analogs. This suggests that halogenation may play a crucial role in modulating biological activity .

- Selectivity for Cancer Cells : Research indicated that while this compound derivatives showed strong activity against certain cancer cell lines, they were less effective against multidrug-resistant variants, highlighting the need for further optimization to overcome resistance mechanisms .

- Antimicrobial Activity : Although primarily studied for anticancer properties, some derivatives have also shown antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Summary of Findings

The following table summarizes key findings on the biological activity of this compound:

| Property | Observation |

|---|---|

| Cytotoxicity | IC50 values: 30 nM - 1 μM against RPMI 8402 |

| Mechanism | Stabilizes G-quadruplex DNA |

| Selectivity | Effective against certain cancer cells; less so against MDR variants |

| Antimicrobial Activity | Some derivatives exhibit efficacy against Gram-positive bacteria |

属性

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRGILVFOHONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680921 |

Source

|

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216620-65-3 |

Source

|

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。